rad9 protein - 139691-42-2

rad9 protein

Catalog Number: EVT-1522756
CAS Number: 139691-42-2
Molecular Formula: C7H5FN2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rad9 is encoded by the RAD9 gene located on chromosome VII of the yeast genome. It belongs to a family of proteins characterized by their involvement in DNA repair and cell cycle regulation. The classification of Rad9 can be summarized as follows:

  • Type: Checkpoint protein
  • Organism: Saccharomyces cerevisiae
  • Function: DNA damage response and checkpoint activation
Synthesis Analysis

Methods and Technical Details

The synthesis of Rad9 involves transcription from the RAD9 gene followed by translation into the Rad9 protein. The process can be studied through various molecular biology techniques:

  1. Cloning: The RAD9 gene can be cloned into expression vectors using restriction enzymes such as EcoRI and BamHI, allowing for its expression in bacterial systems.
  2. Protein Expression: Induction of protein expression can be achieved using Isopropyl β-D-1-thiogalactopyranoside at specific temperatures to optimize yield.
  3. Purification: Techniques such as affinity chromatography (using GST or His tags) are employed to purify Rad9 from cell lysates, followed by size exclusion chromatography to obtain homogenous protein preparations .
Molecular Structure Analysis

Structure and Data

The Rad9 protein consists of several structural domains, including BRCT (BRCA1 C-Terminal) domains, which are crucial for protein-protein interactions involved in the DNA damage response. The full-length Rad9 protein is approximately 1309 amino acids long, with a molecular weight of around 150 kDa.

  • Structural Features:
    • BRCT Domains: Essential for interaction with other proteins involved in the checkpoint response.
    • Phosphorylation Sites: Multiple phosphorylation sites facilitate its activation upon DNA damage.

Crystallographic studies have provided insights into its three-dimensional structure, revealing how these domains interact with other proteins during the DNA repair process .

Chemical Reactions Analysis

Reactions and Technical Details

Rad9 participates in several biochemical reactions that are critical for the DNA damage response:

  1. Phosphorylation: Upon DNA damage, Rad9 undergoes hyperphosphorylation, which is essential for its function in activating downstream signaling pathways, particularly involving Rad53 kinase .
  2. Protein Interactions: Rad9 interacts with various proteins such as Ssa chaperones and Rad53, forming complexes that facilitate checkpoint signaling and repair processes.

These reactions are typically analyzed using techniques like mass spectrometry and western blotting to track modifications and interactions under different cellular conditions .

Mechanism of Action

Process and Data

The mechanism of action of Rad9 involves several steps:

  1. DNA Damage Recognition: Upon sensing DNA damage, Rad9 is recruited to the site of injury.
  2. Complex Formation: It forms a complex with other checkpoint proteins (e.g., Rad53) that helps propagate the signal to halt cell cycle progression.
  3. Phosphorylation Cascade: This recruitment leads to a cascade of phosphorylation events that activate various repair pathways.

Research indicates that Rad9 also plays a role in promoting homologous recombination repair by limiting the hyper-loading of helicases at double-strand breaks, thus facilitating efficient repair processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rad9 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary depending on post-translational modifications; hyperphosphorylated forms are typically more stable under stress conditions.
  • Molecular Weight: Approximately 150 kDa as a full-length protein.

Analytical techniques such as circular dichroism spectroscopy can be used to assess its secondary structure and stability under varying conditions .

Applications

Scientific Uses

Rad9 has significant applications in various fields of research:

  • Cancer Research: Understanding its role in DNA repair mechanisms provides insights into tumorigenesis and potential therapeutic targets.
  • Genetic Studies: Its function in yeast serves as a model for studying similar pathways in higher eukaryotes, including humans.
  • Biotechnology: Manipulating Rad9 pathways could lead to advancements in gene editing technologies and synthetic biology applications.

The study of Rad9 continues to reveal important aspects of cellular responses to DNA damage, making it a vital focus within molecular biology and genetics research .

Structural Biology of Rad9 Protein

Domain Architecture and Evolutionary Conservation

Rad9 is a conserved eukaryotic protein with a bipartite domain structure critical for its dual roles in DNA damage response and repair. The N-terminal PCNA-like domain (residues 1–270 in humans) adopts a double β-sheet fold characteristic of the PCNA superfamily, enabling formation of the heterotrimeric 9-1-1 complex (Rad9-Hus1-Rad1). This domain features two globular subdomains connected by an interdomain connecting loop (IDC-loop) that harbors key interaction surfaces [1] [10]. The C-terminal intrinsically disordered region (IDR; residues 271–391 in humans), known as the "C-tail," exhibits sequence divergence across species but retains functional conservation. S. cerevisiae Rad9 (Ddc1) possesses an extended 227-residue C-tail, whereas human Rad9A’s C-tail is shorter yet densely populated with phosphorylation sites [4] [7].

Evolutionary analysis reveals striking conservation:

  • The PCNA-like domain shares >30% sequence identity between yeast and humans.
  • Critical motifs (e.g., hydrophobic pockets in IDC-loops) are preserved from fungi to mammals.
  • C-terminal phosphorylation sites (e.g., Ser/Thr clusters) are functionally analogous despite sequence variations [1] [7].

Table 1: Domain Architecture of Rad9 Across Species

OrganismN-terminal DomainC-terminal Tail LengthKey Conserved Motifs
Homo sapiens (Rad9A)1–270 (PCNA-like)121 residuesPIP-like pocket, CK2 sites (S341, S387)
Saccharomyces cerevisiae (Ddc1)1–385 (PCNA-like)227 residuesTrp-352, Trp-544, SQ/TQ clusters
Schizosaccharomyces pombe (Rad9)1–260 (PCNA-like)~150 residuesPhospho-serine motifs

Crystal Structure of the 9-1-1 Complex (Rad9-Hus1-Rad1)

The human 9-1-1 complex forms a toroidal heterotrimer with a central pore diameter of ~35 Å, solved at 2.4–2.5 Å resolution (PDB: 6J8Y) [6] [10]. Key structural features:

  • Subunit Arrangement: Rad9 interacts with Hus1 and Rad1 through asymmetric interfaces stabilized by β-sheet augmentation and hydrophobic contacts.
  • DNA-Binding Surface: The inner pore is lined with basic residues (e.g., Arg/Lys in Rad9 helix H3), facilitating electrostatic interactions with DNA. Unlike PCNA, 9-1-1 exhibits preferential affinity for 5ʹ-recessed DNA junctions due to polarity-determining residues in the clamp lumen [3] [10].
  • Cryo-EM Insights: Rad24-RFC loader opens the 9-1-1 ring by ~27 Å, threading the 3ʹ ssDNA overhang through the clamp in the opposite orientation to RFC-PCNA loading [3].

Table 2: Structural Parameters of Human 9-1-1 Complex

ParameterValue/FeatureFunctional Implication
Overall SymmetryPseudo-cyclic heterotrimerAccommodates DNA substrates of variable geometry
Central Pore Diameter35 ÅEncircles dsDNA but excludes nucleosomes
Electrostatic PotentialAsymmetric positive charge (Rad9 > Hus1/Rad1)Guides orientation on 5ʹ-recessed DNA
Key DNA-Contacting ResiduesRad9: R80, R84, K152; Rad1: K98, R242Mutations disrupt checkpoint signaling

Comparative Analysis with PCNA-like Clamp Structures

Despite shared toroidal architecture, 9-1-1 and PCNA exhibit critical structural and functional divergences:

  • Trimer Composition: PCNA is a homotrimer with identical subunits, while 9-1-1 is a heterotrimer with specialized subunits. Rad9 contributes unique electrostatic and steric properties to the DNA-binding channel [10].
  • DNA Loading Mechanism: RFC loads PCNA onto 3ʹ-primer/template junctions via ATP-driven DNA encirclement. Conversely, Rad24-RFC positions 9-1-1 on 5ʹ-recessed junctions by surface-binding the 5ʹ-DNA and threading the 3ʹ-overhang [3].
  • Ligand Binding Surfaces: PCNA uses a conserved hydrophobic pocket under the IDC-loop to bind PIP-box motifs (QxxΨxxΦΦ). 9-1-1 lacks consensus PIP-box sites; instead, Rad9 employs a distinct hydrophobic pocket (Leu132, Val135, Phe136) for partner binding [4] [9].

Table 3: Structural and Functional Comparison of 9-1-1 vs. PCNA

Feature9-1-1 ComplexPCNA Homotrimer
Subunit CompositionHeterotrimer (Rad9-Hus1-Rad1)Homotrimer (3 × PCNA)
Preferred DNA Substrate5ʹ-recessed junctions3ʹ-primer/template junctions
Clamp LoaderRad24-RFC (Rad17-RFC in humans)RFC (RFC1-5)
Primary Protein-Binding SiteHydrophobic pocket on Rad9 frontPIP-box pocket on all subunits
Electrostatic Potential (Inner Pore)Asymmetric, highly positiveSymmetric, moderately positive

Intrinsically Disordered Regions: Functional Implications of the C-terminal Tail

Rad9’s C-terminal tail (C-tail) is a regulatory hub that modulates DNA binding, protein interactions, and checkpoint activation:

  • Autoinhibition Mechanism: The C-tail binds intramolecularly to the hydrophobic pocket on Rad9’s front via conserved aromatic residues (Leu364, Phe366 in humans), sterically blocking DNA access. Mutations (e.g., F365A/F366A) disrupt autoinhibition, enhancing DNA affinity [4] [7].
  • Multivalent Interaction Platform: Phosphorylated Ser/Thr residues recruit TOPBP1 via BRCT domains, while the "9-1-1 Interaction Motif" (residues 352–370) facilitates dimerization or partner binding.
  • RHINO Binding: The RHINO protein binds both the front (Rad9) and back (Rad1) of 9-1-1, forming a quaternary complex that stabilizes 9-1-1 on DNA and promotes ATR activation [6] [9]. Crystal structures reveal RHINO’s Trp56-Val57-Pro59-Phe61 motif engages Rad1’s edge/back surface, demonstrating 9-1-1’s functional double-faced topology [9].

Table 4: Functional Motifs in Rad9 C-terminal Tail

Motif/LocationSequence/FeaturesBinding PartnersFunctional Consequence
Autoinhibitory Region356–370 (human: LxxFF); Yeast: Trp352Hydrophobic pocket of Rad9Blocks DNA binding, prevents premature activation
PhosphodegronSer387, Ser341 (CK2 sites)TOPBP1 BRCT domainsRecruits ATR activator
Dimerization InterfaceYeast: Trp544-containing motifAdjacent 9-1-1 complexPromotes higher-order clustering
RHINO Interaction SiteAdjacent to PIP-like pocketRHINO N-terminal peptideEnhances checkpoint signaling

Phosphorylation Sites and Post-Translational Modifications

Rad9 phosphorylation integrates DNA damage signals with cell cycle arrest and repair:

  • Mec1/ATR-Dependent Phosphorylation: In yeast, DNA damage triggers Mec1-mediated phosphorylation of Rad9 C-tail SQ/TQ sites within 30 seconds. This creates phospho-dependent docking sites for Rad53 FHA domains, enabling checkpoint kinase activation [5] [8].
  • CK2-Mediated Priming: Casein kinase 2 (CK2) constitutively phosphorylates human Rad9 at Ser341/Ser387, priming TOPBP1 binding. This recruits ATR-ATRIP to damage sites, facilitating ATR activation and CHK1 phosphorylation [4] [7].
  • Repair Foci Recruitment: Hypophosphorylated Rad9 accumulates in γH2AX-marked foci during G2 phase, requiring both γH2AX and Dot1-dependent H3K79 methylation. This late recruitment (peak 3–4 hours post-IR) coincides with HR-mediated DSB repair [8].

Table 5: Key Phosphorylation Sites in Rad9 and Functional Impacts

Phosphorylation SiteKinaseFunctional ConsequencePhenotype of Mutation
Yeast: S/T-Q clusters (e.g., S747, T766)Mec1Rad53 FHA domain binding, checkpoint amplificationCheckpoint failure, radiosensitivity
Human: S341, S387CK2TOPBP1 recruitment, ATR activationImpaired CHK1 phosphorylation
Yeast: T602Mec1/Tel1Dpb11 binding, G2/M checkpointDefective replication restart
Human: S328, T355ATRUnknown; hyperphosphorylation post-IRCorrelates with Rad9 chromatin retention

Properties

CAS Number

139691-42-2

Product Name

rad9 protein

Molecular Formula

C7H5FN2O

Synonyms

rad9 protein

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